

An In-depth Technical Guide to Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

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Compound of Interest

Compound Name:	<i>Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate</i>
Cat. No.:	B1331544

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate is a heterocyclic organic compound belonging to the quinoline class of molecules. Quinoline derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectral characterization of **ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate**. While specific biological activities and associated signaling pathways for this particular molecule are not extensively documented in publicly available literature, this guide will also touch upon the known activities of structurally related compounds to provide a basis for future research and drug discovery efforts.

Molecular Structure and Physicochemical Properties

Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate possesses a fused heterocyclic ring system consisting of a benzene ring fused to a pyridine ring, with a hydroxyl group at position 4, a methoxy group at position 7, and an ethyl carboxylate group at position 3. The presence of these functional groups imparts specific chemical and physical properties to the molecule.

The 4-hydroxyquinoline moiety is known to exist in tautomeric equilibrium with its 4-oxo form (a quinolone). This tautomerism can influence the molecule's chemical reactivity and biological interactions.

Table 1: Physicochemical Properties of **Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate**^{[1][2][3]}

Property	Value
CAS Number	63463-15-0
Molecular Formula	C ₁₃ H ₁₃ NO ₄
Molecular Weight	247.25 g/mol
Melting Point	275 °C
Appearance	Solid (predicted)
Solubility	Data not available
Predicted Density	1.277±0.06 g/cm ³
Predicted Boiling Point	373.2±37.0 °C
Predicted pKa	2.48±0.50

Synthesis

The primary synthetic route for obtaining 4-hydroxyquinoline-3-carboxylates is the Gould-Jacobs reaction. This well-established method involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.

For the synthesis of **ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate**, the logical precursors are 3-methoxyaniline and diethyl ethoxymethylenemalonate.

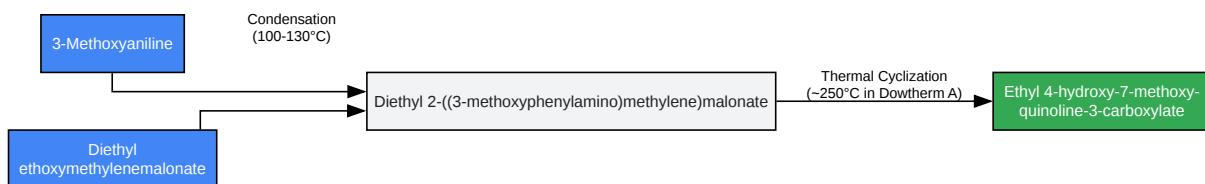
Experimental Protocol: Gould-Jacobs Reaction (General Procedure)

While a specific detailed protocol for this exact molecule is not readily available in the literature, the following general procedure for the synthesis of a similar compound, ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, can be adapted.^[4]

Step 1: Condensation A mixture of 3-methoxyaniline and a slight molar excess of diethyl ethoxymethylenemalonate is heated at 100-130°C for 1-2 hours. The reaction is typically performed neat (without a solvent). The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the intermediate, diethyl 2-((3-methoxyphenylamino)methylene)malonate, is formed.

Step 2: Cyclization The intermediate from Step 1 is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether. The mixture is then heated to a high temperature, typically around 250°C, for 2-4 hours to induce cyclization. The 4-hydroxyquinoline product precipitates from the reaction mixture upon cooling.

Step 3: Purification The crude product is collected by filtration, washed with a non-polar solvent like hexane to remove the high-boiling solvent, and then can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of dimethylformamide (DMF) and water.



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Caption: Synthetic pathway for **Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate**.

Spectroscopic Characterization

Detailed experimental spectroscopic data for **Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate** is not widely published. However, based on the known spectra of similar quinoline derivatives, the expected spectral characteristics can be predicted.

Table 2: Predicted Spectroscopic Data

Technique	Expected Peaks/Signals
¹ H NMR	<ul style="list-style-type: none">- Aromatic protons on the quinoline ring (chemical shifts dependent on substitution).-Aromatic protons of the methoxy-substituted ring.- Singlet for the methoxy group protons (~3.9 ppm).- Quartet for the ethyl ester methylene protons (~4.3 ppm).- Triplet for the ethyl ester methyl protons (~1.3 ppm).- A broad singlet for the hydroxyl proton (can be concentration and solvent dependent).
¹³ C NMR	<ul style="list-style-type: none">- Carbonyl carbon of the ester group (~165-170 ppm).- Aromatic and heteroaromatic carbons of the quinoline ring system.- Methoxy carbon (~55-60 ppm).- Ethyl ester methylene carbon (~60-65 ppm).- Ethyl ester methyl carbon (~14-15 ppm).
FTIR (cm ⁻¹)	<ul style="list-style-type: none">- O-H stretch (broad, ~3400-3200 cm⁻¹).- C-H stretches (aromatic and aliphatic, ~3100-2850 cm⁻¹).- C=O stretch (ester, ~1720-1700 cm⁻¹).- C=C and C=N stretches (aromatic ring, ~1600-1450 cm⁻¹).- C-O stretches (ether and ester, ~1300-1000 cm⁻¹).
Mass Spec (m/z)	<ul style="list-style-type: none">- Molecular ion peak [M]⁺ at approximately 247.

Researchers are advised to acquire and interpret their own spectral data for unambiguous structure confirmation.

Potential Biological Activity and Signaling Pathways (Inferred)

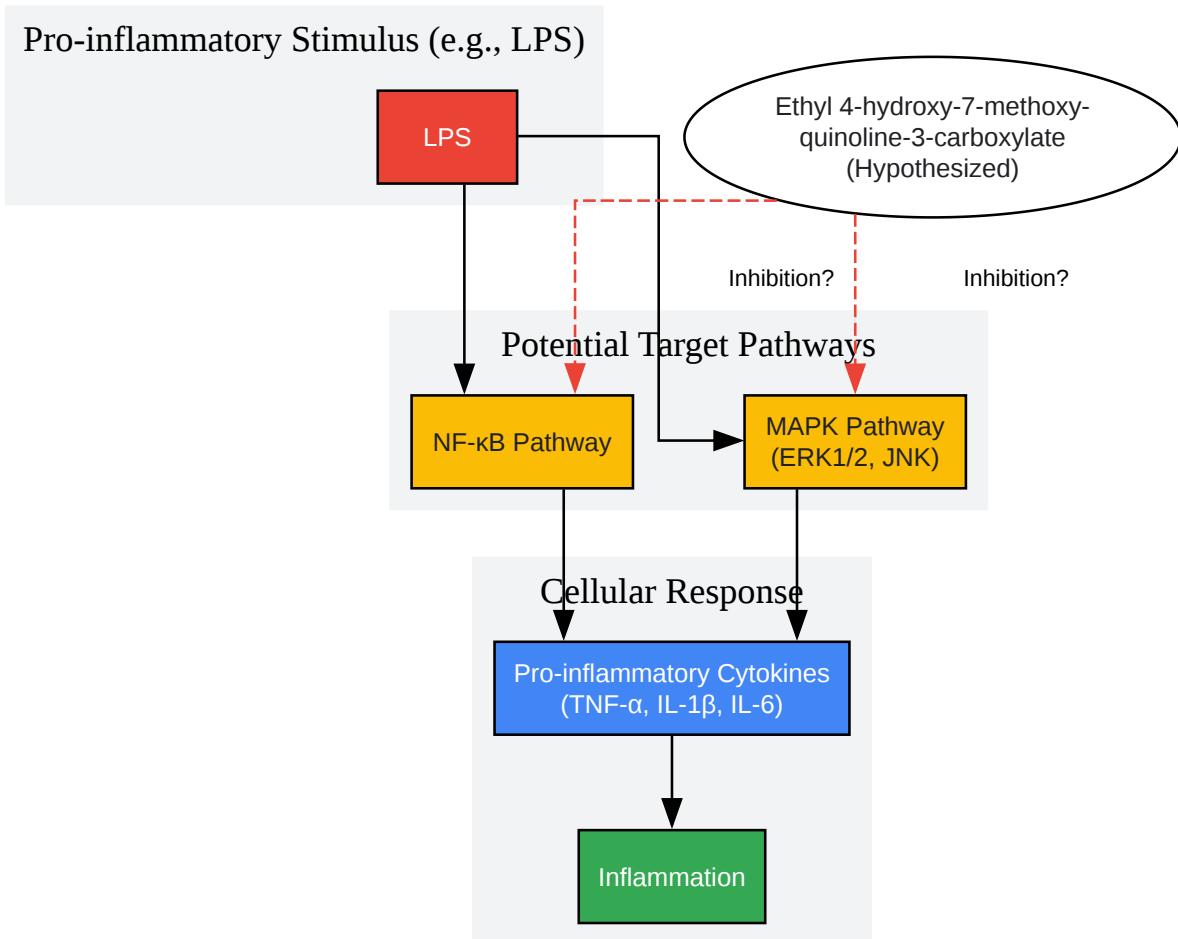
While no specific biological studies on **ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate** were identified, the broader class of quinoline derivatives is known to exhibit a wide array of

pharmacological activities. Furthermore, a structurally related compound, 4-hydroxy-7-methoxycoumarin, has been shown to possess anti-inflammatory properties.[5][6]

Potential Anti-inflammatory Activity

The anti-inflammatory effects of 4-hydroxy-7-methoxycoumarin are mediated through the suppression of key signaling pathways.[5][6] It is plausible that **ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate** could exert similar effects through modulation of the following pathways:

- **NF-κB Signaling Pathway:** This pathway is a central regulator of inflammation. Inhibition of NF-κB activation can lead to a decrease in the production of pro-inflammatory cytokines such as TNF- α , IL-1 β , and IL-6.
- **MAPK Signaling Pathway:** The mitogen-activated protein kinase (MAPK) cascades, including ERK1/2 and JNK, are also crucial in the inflammatory response. Inhibition of their phosphorylation can suppress the inflammatory process.



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Caption: Hypothesized anti-inflammatory signaling pathways.

Other Potential Activities

Given the diverse biological roles of quinolines, **ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate** could also be investigated for:

- Antimicrobial Activity: Many quinolone derivatives are potent antibacterial agents.
- Anticancer Activity: Quinolines have been shown to exhibit cytotoxic effects against various cancer cell lines.

- Enzyme Inhibition: The quinoline scaffold can interact with the active sites of various enzymes.

Conclusion and Future Directions

Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate is a readily synthesizable compound with physicochemical properties that make it an interesting candidate for further investigation in drug discovery. While direct evidence of its biological activity is currently lacking in the public domain, the known pharmacology of related quinoline and coumarin derivatives suggests that it may possess anti-inflammatory, antimicrobial, or anticancer properties.

Future research should focus on:

- Developing and optimizing a detailed, high-yield synthesis protocol.
- Performing comprehensive spectroscopic analysis to establish a complete and confirmed dataset.
- Screening the compound for a range of biological activities, starting with anti-inflammatory and antimicrobial assays.
- If activity is observed, elucidating the mechanism of action and identifying the specific molecular targets and signaling pathways involved.

This technical guide serves as a foundational resource for researchers and scientists interested in exploring the potential of **ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate** as a lead compound for the development of novel therapeutic agents.

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